molecular formula C8H8N4 B12959587 4-Phenyl-1H-1,2,3-triazol-1-amine

4-Phenyl-1H-1,2,3-triazol-1-amine

Cat. No.: B12959587
M. Wt: 160.18 g/mol
InChI Key: NBWJADJGFOTPOK-UHFFFAOYSA-N
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Description

4-Phenyl-1H-1,2,3-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical stability and biological activity. 1,2,3-Triazoles are known for their versatility in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-1,2,3-triazol-1-amine involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

4-phenyltriazol-1-amine

InChI

InChI=1S/C8H8N4/c9-12-6-8(10-11-12)7-4-2-1-3-5-7/h1-6H,9H2

InChI Key

NBWJADJGFOTPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)N

Origin of Product

United States

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